Cas no 71406-74-1 (N-Benzyl-2-chloropyrimidin-4-amine)

N-Benzyl-2-chloropyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-BENZYL-N-(2-CHLOROPYRIMIDIN-4-YL)AMINE
- N-benzyl-2-chloropyrimidin-4-amine
- N‐BENZYL‐2‐CHLOROPYRIMIDIN‐4‐AMINE
- (2-chloropyrimidin-4-yl)benzylamine
- 2-chloro-4-benzylamino-pyrimidine
- AC1LVVXS
- AF-399
- benzyl(2-chloropyrimidin-4-yl)amine
- benzyl-(2-chloropyrimidin-4-yl)amine
- benzyl-(2-chloro-pyrimidin-4-yl)-amine
- CHEMBL1883111
- CTK6H4191
- N-benzyl-2-chloro-4-pyrimidineamine
- N-benzylmethyl-2-chloropyrimidin-4-amine
- cid_1712887
- SMR000476055
- 2-chloranyl-N-(phenylmethyl)pyrimidin-4-amine
- DS-19965
- EN300-7046796
- MLS001180966
- 71406-74-1
- QWRADTLPANSRDT-UHFFFAOYSA-N
- AF-399/25108066
- 2-chloro-N-(phenylmethyl)-4-pyrimidinamine
- BDBM69625
- Z2757552149
- AB11835
- AKOS000267580
- SCHEMBL1666752
- DTXSID00364856
- HMS2800C19
- benzylaminochloropyrimidine
- CS-0331270
- MFCD02322992
- G62533
- STL227746
- N-Benzyl-2-chloropyrimidin-4-amine
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- Inchi: InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15)
- InChI Key: QWRADTLPANSRDT-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Computed Properties
- Exact Mass: 219.0565
- Monoisotopic Mass: 219.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8Ų
- XLogP3: 3
Experimental Properties
- PSA: 37.81
N-Benzyl-2-chloropyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7046796-0.25g |
N-(2-chloro-1,4-dihydropyrimidin-4-ylidene)-1-phenylmethanamine |
71406-74-1 | 95.0% | 0.25g |
$289.0 | 2025-02-19 | |
TRC | B124933-100mg |
N-Benzyl-2-chloropyrimidin-4-amine |
71406-74-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM254708-5g |
N-Benzyl-2-chloropyrimidin-4-amine |
71406-74-1 | 95%+ | 5g |
$374 | 2024-07-24 | |
Enamine | EN300-7046796-0.5g |
N-(2-chloro-1,4-dihydropyrimidin-4-ylidene)-1-phenylmethanamine |
71406-74-1 | 95.0% | 0.5g |
$480.0 | 2025-02-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401940-1g |
N-benzyl-2-chloropyrimidin-4-amine |
71406-74-1 | 95% | 1g |
¥491.00 | 2024-05-02 | |
Aaron | AR00FF6P-50mg |
N-BENZYL-N-(2-CHLOROPYRIMIDIN-4-YL)AMINE |
71406-74-1 | 95% | 50mg |
$211.00 | 2025-02-14 | |
Aaron | AR00FF6P-500mg |
N-BENZYL-N-(2-CHLOROPYRIMIDIN-4-YL)AMINE |
71406-74-1 | 95% | 500mg |
$685.00 | 2025-02-14 | |
Chemenu | CM254708-5g |
N-Benzyl-2-chloropyrimidin-4-amine |
71406-74-1 | 95% | 5g |
$374 | 2021-08-04 | |
Chemenu | CM254708-25g |
N-Benzyl-2-chloropyrimidin-4-amine |
71406-74-1 | 95% | 25g |
$916 | 2021-08-04 | |
Enamine | EN300-7046796-1.0g |
N-(2-chloro-1,4-dihydropyrimidin-4-ylidene)-1-phenylmethanamine |
71406-74-1 | 95.0% | 1.0g |
$614.0 | 2025-02-19 |
N-Benzyl-2-chloropyrimidin-4-amine Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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4. Water
Additional information on N-Benzyl-2-chloropyrimidin-4-amine
Exploring N-Benzyl-2-chloropyrimidin-4-amine (CAS 71406-74-1): Properties, Applications, and Innovations
N-Benzyl-2-chloropyrimidin-4-amine (CAS 71406-74-1) is a specialized heterocyclic compound with a pyrimidine backbone, widely recognized for its versatility in pharmaceutical research and organic synthesis. This compound features a chloro-substituted pyrimidine ring and a benzylamine moiety, making it a valuable intermediate for designing bioactive molecules. Its CAS number 71406-74-1 serves as a unique identifier in chemical databases, ensuring precise tracking in global supply chains.
In recent years, the demand for N-Benzyl-2-chloropyrimidin-4-amine has surged due to its role in developing kinase inhibitors and antiviral agents. Researchers are particularly interested in its potential applications for targeted drug delivery systems and cancer therapeutics, aligning with the growing focus on precision medicine. The compound’s chloropyrimidine core is also pivotal in agrochemical innovation, contributing to next-generation crop protection solutions.
From a synthetic perspective, CAS 71406-74-1 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to construct complex nitrogen-containing scaffolds. Its benzyl-protected amine group offers stability during multi-step syntheses, a feature highly valued in medicinal chemistry. Laboratories frequently search for high-purity N-Benzyl-2-chloropyrimidin-4-amine suppliers, emphasizing the need for rigorous QC protocols to ensure batch consistency.
Environmental and regulatory trends have also influenced the compound’s usage. With increasing scrutiny on green chemistry, manufacturers are exploring solvent-free synthesis routes for N-Benzyl-2-chloropyrimidin-4-amine to reduce waste. Additionally, its low ecotoxicity profile makes it a candidate for sustainable industrial applications, resonating with ESG (Environmental, Social, and Governance) goals in the chemical sector.
For analytical chemists, characterizing 71406-74-1 involves advanced techniques like HPLC-MS and NMR spectroscopy. The compound’s UV absorption properties further enable its detection in trace-level studies, relevant to pharmacokinetic research. Frequently asked questions (FAQs) in academic forums include: "How to optimize the yield of N-Benzyl-2-chloropyrimidin-4-amine?" or "What are the storage conditions for CAS 71406-74-1?"—highlighting practical concerns in handling this material.
In summary, N-Benzyl-2-chloropyrimidin-4-amine (CAS 71406-74-1) bridges multiple scientific disciplines, from drug discovery to material science. Its adaptability to modern high-throughput screening methods and compatibility with bioorthogonal chemistry underscore its enduring relevance. As industries prioritize R&D efficiency, this compound remains a cornerstone for innovators tackling global health and sustainability challenges.
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